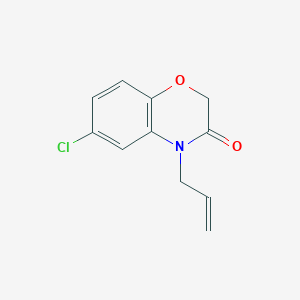
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one (CPBO) is a synthetic compound that belongs to the group of benzoxazinones. It has been widely studied for its potential use in scientific research due to its unique properties and mechanisms of action.
Mécanisme D'action
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one works by inhibiting the activity of various enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a key role in regulating gene expression, and their inhibition can lead to changes in the expression of genes involved in cell growth and proliferation. Sirtuins are enzymes that play a role in regulating cellular metabolism and aging, and their inhibition can lead to changes in cellular metabolism and energy production.
Biochemical and Physiological Effects:
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one has also been shown to have anti-inflammatory effects, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one is its specificity for HDACs and sirtuins, which makes it a useful tool for studying the mechanisms of action of these enzymes. 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Orientations Futures
There are many future directions for research on 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one. One area of interest is the development of new drugs based on the structure of 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one, particularly in the field of cancer research. Another area of interest is the study of 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one's effects on other enzymes and proteins, which could lead to the discovery of new targets for drug development. Additionally, further research is needed to optimize the synthesis and formulation of 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one for use in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one can be synthesized using a variety of methods, including the reaction of 2-aminophenol with chloroacetyl chloride and propargyl alcohol. Another method involves the reaction of 2-aminophenol with chloroacetic acid and propargyl alcohol in the presence of a catalyst. These methods have been optimized to produce high yields of 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one with minimal impurities.
Applications De Recherche Scientifique
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one has been shown to have a wide range of scientific research applications, including its use as a tool for studying the mechanisms of action of various enzymes and proteins. It has also been used in the development of new drugs, particularly in the field of cancer research. 6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Propriétés
Nom du produit |
6-Chloro-4-prop-2-enyl-1,4-benzoxazin-3-one |
|---|---|
Formule moléculaire |
C11H10ClNO2 |
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
6-chloro-4-prop-2-enyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H10ClNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h2-4,6H,1,5,7H2 |
Clé InChI |
OKMYKJGRHLGVJR-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)COC2=C1C=C(C=C2)Cl |
SMILES canonique |
C=CCN1C(=O)COC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)

![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)



![2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253814.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B253815.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B253818.png)
![6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253823.png)